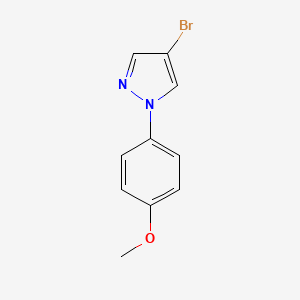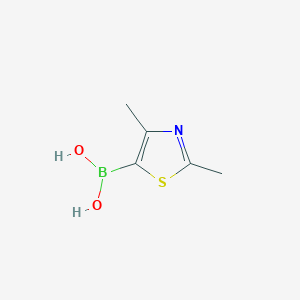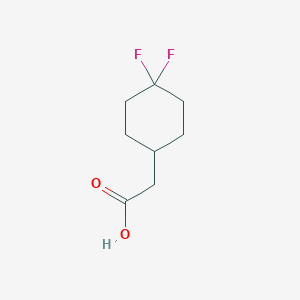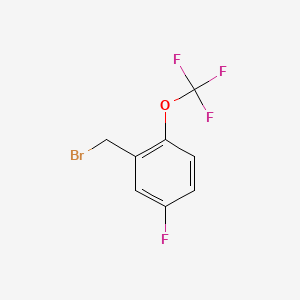
5-氟-2-(三氟甲氧基)苯甲酸
描述
5-Fluoro-2-(trifluoromethoxy)benzoic acid is a laboratory chemical . Its molecular formula is C8H4F4O3 .
Synthesis Analysis
The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoic acid involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(trifluoromethoxy)benzoic acid consists of a benzoic acid core with a fluorine atom and a trifluoromethoxy group attached to the benzene ring .Chemical Reactions Analysis
The carboxylic acid group in 5-Fluoro-2-(trifluoromethoxy)benzoic acid can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
5-Fluoro-2-(trifluoromethoxy)benzoic acid is a solid at room temperature . It has a molecular weight of 224.11 .科学研究应用
药物研究
5-氟-2-(三氟甲氧基)苯甲酸可能因其潜在的生物活性而用于药物化合物的开发。 三氟甲氧基是生命科学研究中越来越多地使用的基团,因为它能够提高治疗剂的代谢稳定性和生物利用度 .
分析化学
在分析化学中,5-氟-2-(三氟甲氧基)苯甲酸可能用作色谱法和质谱法中的标准品或试剂,以帮助识别或量化其他物质 .
抗菌活性研究
作用机制
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests it may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, it may participate in the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethoxy)benzoic acid. For instance, it should be stored in a dry, cool, and well-ventilated place . Exposure to dust should be avoided, and protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .
安全和危害
生化分析
Biochemical Properties
5-Fluoro-2-(trifluoromethoxy)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their stability and function .
Cellular Effects
The effects of 5-Fluoro-2-(trifluoromethoxy)benzoic acid on cellular processes are profound. It has been shown to alter cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 5-Fluoro-2-(trifluoromethoxy)benzoic acid impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(trifluoromethoxy)benzoic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition. This binding often involves interactions with amino acid residues within the enzyme’s active site, such as hydrogen bonding and van der Waals forces. Additionally, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can induce conformational changes in proteins, affecting their activity and stability. These molecular interactions ultimately result in altered biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethoxy)benzoic acid can vary over time. The compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to degradation. Studies have shown that prolonged exposure to 5-Fluoro-2-(trifluoromethoxy)benzoic acid can lead to cumulative effects on cellular functions, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(trifluoromethoxy)benzoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are often associated with the compound’s ability to disrupt critical cellular processes and induce apoptosis .
Metabolic Pathways
5-Fluoro-2-(trifluoromethoxy)benzoic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can influence metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered levels of metabolites and changes in cellular energy balance .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(trifluoromethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets. Once inside the cell, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(trifluoromethoxy)benzoic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can localize to the nucleus, affecting gene expression and DNA repair processes .
属性
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQMLAPRSGFPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271773 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092460-83-7 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)






